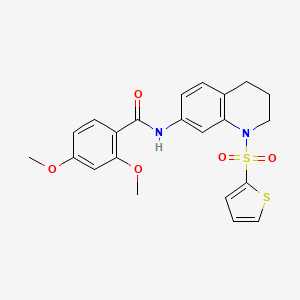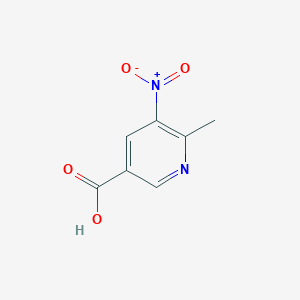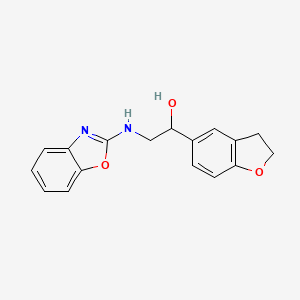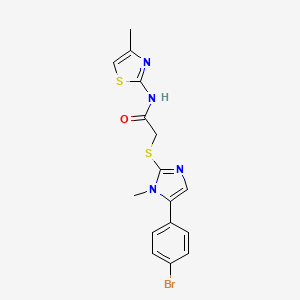
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4OS2 and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that thioureido-acetamides, a class to which our compound of interest belongs, serve as versatile precursors for the synthesis of various heterocyclic compounds, including imidazo[1,2-c]pyrimidines. These syntheses often involve one-pot cascade reactions that are highly efficient and possess excellent atom economy, highlighting the compound's role in the development of new heterocycles with potential biological activities (Schmeyers & Kaupp, 2002).
Antimicrobial and Antitubercular Activities
Compounds structurally similar to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. These studies reveal that such compounds display significant antimicrobial efficacy against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. Notably, some derivatives have also shown promise in antituberculosis activity (Fahim & Ismael, 2019).
Anticancer Potential
The anticancer activity of related compounds, particularly those targeting human lung adenocarcinoma cells, has been a subject of investigation. Studies have identified compounds with selective cytotoxicity towards cancer cells, suggesting potential applications in cancer therapy. The selective cytotoxicity and the ability to induce apoptosis in cancer cells highlight the therapeutic potential of these derivatives (Evren et al., 2019).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interaction mechanisms of these compounds with biological targets. This approach aids in the rational design of derivatives with enhanced biological activities, including antibacterial and anticancer effects. By exploring the binding affinities and conformations of these compounds within the active sites of target proteins, researchers can identify promising candidates for further development (Daraji et al., 2021).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS2/c1-10-8-23-15(19-10)20-14(22)9-24-16-18-7-13(21(16)2)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJRYHVVKRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-{[(3,4-dimethylphenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)
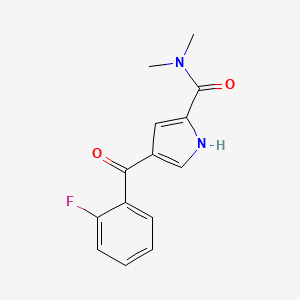
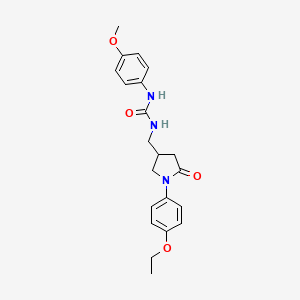
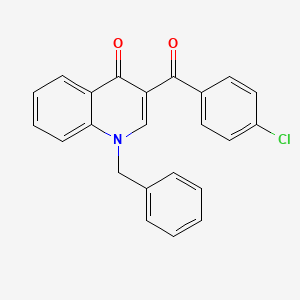

![1-(3,5-Dimethylpiperidin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2971879.png)
![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2971882.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971885.png)

